N-ベンゾイルシチジン

概要

説明

Synthesis Analysis

The synthesis of N4-Benzoylcytidine involves several key steps, including acylation of cytosine to obtain N4-acylcytosines, followed by condensation or transribosylation reactions. Sugiura et al. (1988) detailed the synthesis of N4, 2', 3', 5'-Tetraacylcytidines from N4-Acylcytosines through condensation with Tetraacylribose and transribosylation with acylated purine nucleosides, showcasing a method involving stannic chloride catalysis for the synthesis of these compounds (Sugiura, Furuya, & Furukawa, 1988).

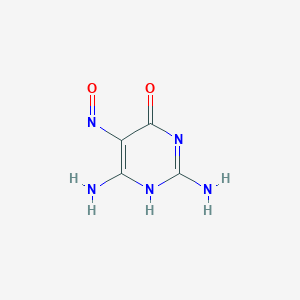

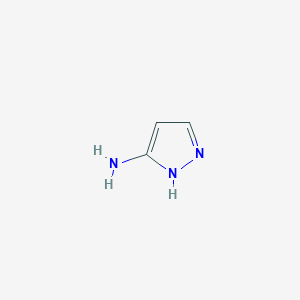

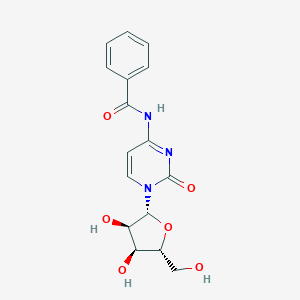

Molecular Structure Analysis

The molecular structure of N4-Benzoylcytidine derivatives has been characterized through various techniques including IR, NMR, and crystallography. Joseph et al. (2004) reported the synthesis, spectral characterization, and crystal structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone, providing insights into the molecular configuration and electronic structure of the compound (Joseph et al., 2004).

科学的研究の応用

オリゴリボヌクレオチド合成

N-ベンゾイルシチジンは、オリゴリボヌクレオチド合成のための有用なビルディングブロックです . オリゴリボヌクレオチドは、遺伝子調節、機能ゲノミクス、創薬など、さまざまな科学および医学研究用途で使用される短いRNA分子です。

生化学試薬

N-ベンゾイルシチジンは、生化学試薬に分類されます . 生化学試薬は、生化学研究で化学反応を起こすために、または反応が起こるかどうかを確認するために使用される物質です。それらは、医薬品、染料、ポリマーなどの幅広い製品の開発において不可欠です。

炭水化物研究

単糖類として、N-ベンゾイルシチジンは炭水化物研究で使用されます . 炭水化物は、細胞間認識、免疫応答、病原体の侵入など、さまざまな生物学的プロセスにおいて重要な役割を果たします。そのため、炭水化物の研究は、新しい治療戦略の開発において不可欠です。

化学合成

N-ベンゾイルシチジンは、化学合成で使用できます . それは、さまざまな他の化合物の合成における出発物質または中間体として機能することができます。これは、新しい材料や薬物を作り出すために使用できる合成化学の分野で貴重です。

溶解度研究

N-ベンゾイルシチジンは、1N NaOHで10mg / mlで可溶であり、メタノールまたはDMSOにも可溶です . この特性により、医薬品や環境科学の分野で重要な溶解度研究に役立ちます。

保管と安定性研究

N-ベンゾイルシチジンの保管条件では、酸化剤から離れた、涼しく乾燥した換気の良い場所に保管する必要があります <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0

Safety and Hazards

作用機序

Target of Action

The primary targets of N-Benzoylcytidine are uracil-cytidine kinase 1 (UCK1) and UCK2 . These enzymes play a crucial role in the phosphorylation of uridine and cytidine nucleoside analogs .

Mode of Action

N-Benzoylcytidine acts as a substrate for UCK1 and UCK2 . By interacting with these enzymes, it participates in the synthesis of 2-OH protective groups for solid-phase RNA synthesis .

Biochemical Pathways

The interaction of N-Benzoylcytidine with UCK1 and UCK2 affects the biochemical pathways involved in RNA synthesis . Specifically, it contributes to the synthesis of 2-OH protective groups for solid-phase RNA synthesis .

Result of Action

The action of N-Benzoylcytidine results in the synthesis of 2-OH protective groups for solid-phase RNA synthesis . Additionally, it can be used to synthesize oligonucleotides for UV induction and targeted gene silencing in zebrafish embryos .

特性

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXBRFDWSPXODM-BPGGGUHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316254 | |

| Record name | N-Benzoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13089-48-0 | |

| Record name | N-Benzoylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Benzoylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

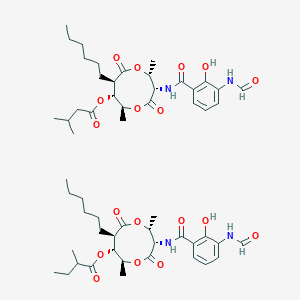

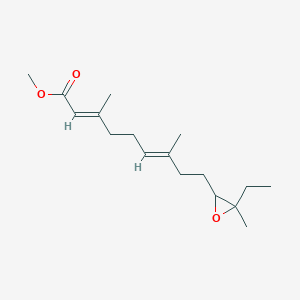

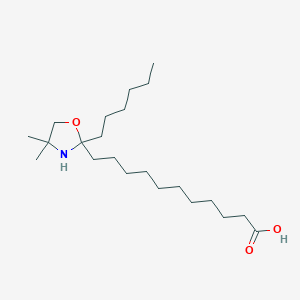

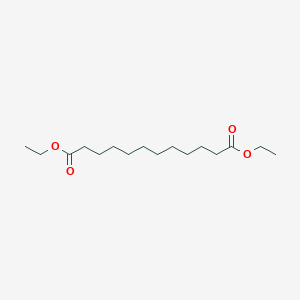

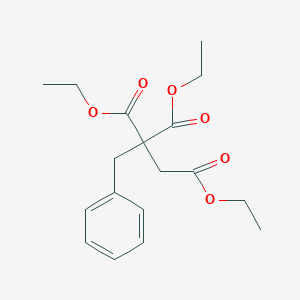

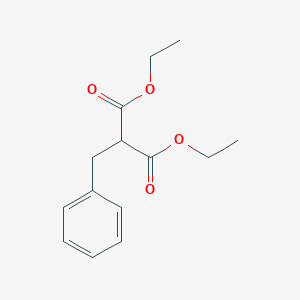

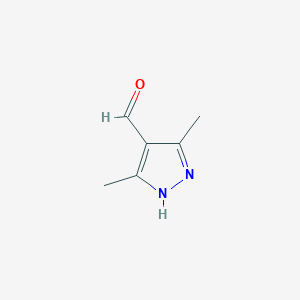

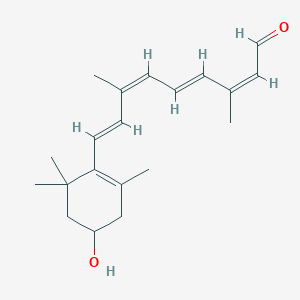

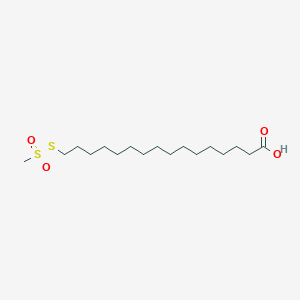

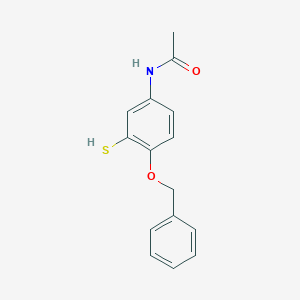

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: N-Benzoylcytidine has a molecular formula of C16H19N3O6 and a molecular weight of 349.34 g/mol.

A: Micro-Raman and infrared spectroscopy can differentiate between these isomers. Raman spectra show distinct peaks between 500-700 cm-1 and 1050-1350 cm-1 for the isomers. Similarly, infrared spectra exhibit differences in the 1000-1200 cm-1 region. [] This distinction is valuable for directed synthesis of DNA and RNA fragments.

A: N-Benzoylcytidine can be efficiently synthesized by reacting cytidine with benzoylating agents. Two effective reagents are 2-chloromethyl-4-nitrophenyl benzoate [] and O-ethyl S-benzoyldithiocarbonate. [] Both methods offer high yields and are suitable for preparing intermediates in polynucleotide synthesis.

A: Specific N-debenzoylation of N4,2′,3′,5′-tetrabenzoylcytidine can be achieved using nitrophenols, phenol, p-methoxyphenol, or a series of alcohols. [] This reaction yields nucleoside benzoates with free amino groups and provides insight into the relative activity of different N-benzoyl groups in nucleosides.

A: N-Benzoylcytidine serves as a protected form of cytidine in oligoribonucleotide synthesis. It can be incorporated into ribonucleoside building blocks, such as 2′-O-(methoxytetrahydropyranyl)-3′-O-acyl ribonucleosides, which are essential for synthesizing RNA sequences. []

A: The stereochemistry at the 2' and 3' positions of the ribose sugar in N-benzoylcytidine plays a crucial role in its reactivity and applications. For instance, 2'- and 3'-O-(o-nitrobenzyl) derivatives of N-benzoylcytidine exhibit different physical properties, with the 2'-isomers showing a greater tendency for stacked structures. []

A: Yes, a series of synthetic routes has been established to produce specifically deuterium-labeled N-benzoylcytidine and its 2'-deoxy counterpart. [] These labeled compounds are valuable tools for studying nucleoside metabolism and for incorporating into oligonucleotides for structural and biophysical investigations.

A: Research on branched-chain nucleoside isothiocyanates derived from N-benzoylcytidine via aza-Claisen rearrangement shows promise for developing new antiviral and anticancer agents. [] This area warrants further exploration for potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。